molecular formula C10H12FNO2 B14897382 Methyl 2-(4-(aminomethyl)-2-fluorophenyl)acetate

Methyl 2-(4-(aminomethyl)-2-fluorophenyl)acetate

Cat. No.: B14897382
M. Wt: 197.21 g/mol
InChI Key: ONIKGNZQOVHOQA-UHFFFAOYSA-N
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Description

Methyl 2-(4-(aminomethyl)-2-fluorophenyl)acetate is an organic compound that features a fluorinated aromatic ring, an aminomethyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(aminomethyl)-2-fluorophenyl)acetate typically involves multi-step organic reactions. One common method starts with the fluorination of a suitable aromatic precursor, followed by the introduction of the aminomethyl group through nucleophilic substitution. The final step involves esterification to form the methyl ester. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of industrial-grade reagents and optimized reaction conditions ensures the cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(aminomethyl)-2-fluorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of imines or amides.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Methyl 2-(4-(aminomethyl)-2-fluorophenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(aminomethyl)-2-fluorophenyl)acetate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s binding affinity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-(aminomethyl)-2-chlorophenyl)acetate
  • Methyl 2-(4-(aminomethyl)-2-bromophenyl)acetate
  • Methyl 2-(4-(aminomethyl)-2-iodophenyl)acetate

Uniqueness

Methyl 2-(4-(aminomethyl)-2-fluorophenyl)acetate is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s efficacy and selectivity in various applications.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

methyl 2-[4-(aminomethyl)-2-fluorophenyl]acetate

InChI

InChI=1S/C10H12FNO2/c1-14-10(13)5-8-3-2-7(6-12)4-9(8)11/h2-4H,5-6,12H2,1H3

InChI Key

ONIKGNZQOVHOQA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)CN)F

Origin of Product

United States

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